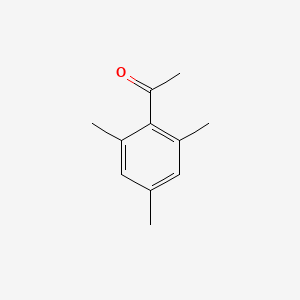

2',4',6'-Trimethylacetophenone

Vue d'ensemble

Description

R1204 est un composé connu pour son rôle de modulateur des récepteurs couplés aux protéines G. Il a été développé principalement pour le traitement de la dépression, influençant l'humeur et le comportement par son interaction avec des récepteurs spécifiques dans le cerveau .

Analyse Des Réactions Chimiques

R1204 subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de recherche scientifique

R1204 présente une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé dans l'étude des récepteurs couplés aux protéines G et de leur rôle dans diverses voies biochimiques.

Biologie : R1204 est utilisé dans la recherche sur la signalisation cellulaire et la modulation des récepteurs.

Médecine : Son application principale est le traitement de la dépression, où il contribue à réguler l'humeur et le comportement.

Industrie : R1204 peut être utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

5. Mécanisme d'action

R1204 exerce ses effets en modulant les récepteurs couplés aux protéines G, qui sont impliqués dans la régulation de l'humeur et du comportement. Ces récepteurs font partie d'une voie de signalisation plus large qui comprend l'activation de messagers secondaires et la modulation des canaux ioniques. En influençant ces voies, R1204 peut modifier la libération de neurotransmetteurs et la sensibilité des récepteurs, entraînant des changements d'humeur et de comportement .

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a building block for synthesizing complex organic molecules. |

| Pharmaceutical Research | Utilized in the development of new drugs and therapeutic agents. |

| Material Science | Used in creating advanced materials with specific properties. |

| Perfumery | Functions as a modifier for fragrance compositions, enhancing aromatic profiles. |

Organic Synthesis

2',4',6'-Trimethylacetophenone serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for producing more complex molecules. For instance, it can be transformed into different ketones or alcohols through selective reactions with reagents like lithium aluminum hydride or potassium permanganate .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential therapeutic applications. It has been noted for its role as a G-protein-coupled receptor modulator, which may contribute to the treatment of conditions such as depression . Additionally, its derivatives are investigated for their biological activity, leading to the development of novel drug candidates.

Material Science

In material science, this compound is utilized in synthesizing polymers and advanced materials that exhibit specific physical properties. Its unique structure allows it to be incorporated into various polymer matrices, enhancing the functionality of materials used in coatings and adhesives .

Perfumery

The compound is also significant in the fragrance industry, where it is used to modify basic components in perfumes. It blends well with other aromatic substances like labdanum and nitromusks, contributing to complex scent profiles such as those found in heavy florals and fougère fragrances . Its peculiar odor adds depth to fragrance formulations.

Case Studies

-

Synthesis of Novel Drug Candidates :

A study demonstrated the use of this compound as a precursor for synthesizing potential anti-depressant compounds by modifying its structure through various chemical reactions . -

Material Development :

Research highlighted the incorporation of this compound into polymer formulations that improved thermal stability and mechanical strength, showcasing its utility in developing advanced materials for industrial applications . -

Fragrance Modification :

In perfumery applications, case studies have shown that using this compound can enhance the longevity and complexity of fragrances, particularly in formulations targeting niche markets .

Mécanisme D'action

R1204 exerts its effects by modulating G-protein-coupled receptors, which are involved in the regulation of mood and behavior. These receptors are part of a larger signaling pathway that includes the activation of secondary messengers and the modulation of ion channels. By influencing these pathways, R1204 can alter neurotransmitter release and receptor sensitivity, leading to changes in mood and behavior .

Comparaison Avec Des Composés Similaires

R1204 peut être comparé à d'autres modulateurs des récepteurs couplés aux protéines G, tels que :

Rispéridone : Utilisée pour le traitement de la schizophrénie et du trouble bipolaire.

Aripiprazole : Utilisée pour le traitement de la schizophrénie et du trouble dépressif majeur.

Quétiapine : Utilisée pour le traitement de la schizophrénie, du trouble bipolaire et du trouble dépressif majeur.

Ce qui distingue R1204, ce sont ses cibles réceptorielles spécifiques et son mécanisme d'action unique, qui peuvent offrir des avantages en termes d'efficacité et de profil d'effets secondaires.

Méthodes De Préparation

La préparation de R1204 implique plusieurs voies synthétiques et conditions réactionnelles. Bien que des détails spécifiques sur la synthèse de R1204 ne soient pas facilement disponibles, les méthodes générales de synthèse des modulateurs des récepteurs couplés aux protéines G impliquent généralement une synthèse organique en plusieurs étapes. Cela comprend la formation d'intermédiaires clés par des réactions telles que la substitution nucléophile, la réduction et la cyclisation. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, en utilisant des techniques telles que la cristallisation et la chromatographie pour la purification.

Activité Biologique

2',4',6'-Trimethylacetophenone (TMAP) is an aromatic ketone with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol. It is characterized by its clear liquid form and has been studied for its various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of TMAP, highlighting its mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Boiling Point | 236 °C |

| Flash Point | 110 °C |

| Density | 0.98 g/cm³ |

TMAP exhibits biological activity through various mechanisms:

- Antimicrobial Activity : TMAP has shown efficacy against a range of microbial pathogens. Its activity is attributed to the disruption of microbial cell membranes and interference with metabolic processes.

- Anticancer Properties : Research indicates that TMAP may inhibit cancer cell proliferation and induce apoptosis. It has been shown to affect key signaling pathways involved in cancer progression, such as the fibroblast growth factor receptor (FGFR) pathway, leading to reduced cell viability in certain cancer cell lines.

- Anti-inflammatory Effects : TMAP has demonstrated potential in modulating inflammatory responses, possibly by inhibiting pro-inflammatory cytokines and mediators.

Anticancer Activity

A study investigated the effects of TMAP on human liver cancer cells (HepG2). The results indicated that TMAP treatment led to a significant decrease in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the role of TMAP in disrupting FGFR signaling, which is crucial for tumor growth and survival.

Antimicrobial Efficacy

In another study, TMAP was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a therapeutic agent in treating bacterial infections.

Inflammatory Response Modulation

Research focused on the anti-inflammatory properties of TMAP revealed that it could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect was linked to the inhibition of NF-κB signaling pathways, which are often activated during inflammatory responses.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against E. coli, S. aureus |

| Anticancer | Induces apoptosis in HepG2 cells |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels |

Propriétés

IUPAC Name |

1-(2,4,6-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCIICLTKWRWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061865 | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

R1204 is G-protein-coupled receptor modulator which is involved in the regulation of mood and behavior. | |

| Record name | R1204 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1667-01-2 | |

| Record name | 2′,4′,6′-Trimethylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylmesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-trimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9E8ZRC2WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2',4',6'-trimethylacetophenone useful in polymerization reactions?

A: this compound readily forms enolate complexes with certain metals. Research has shown that the reaction of this compound with a magnesium precursor yields an enolate complex that serves as an excellent initiator for the living, syndioselective polymerization of methyl methacrylate [, ]. This control over polymerization makes it a valuable compound for creating specific polymer architectures.

Q2: Are there any studies exploring this compound's use in catalysis beyond polymerization?

A: Yes, research has demonstrated the utility of this compound as a substrate in Friedel-Crafts acylation reactions [, ]. Studies have investigated different Lewis acid catalysts, such as metal chlorides and ionic liquids, for the acetylation of mesitylene (1,3,5-trimethylbenzene) with acetic anhydride, using this compound as a model product to assess catalytic activity and reaction kinetics [, ].

Q3: What analytical techniques are commonly employed to study reactions involving this compound?

A: Researchers commonly utilize spectroscopic techniques to characterize this compound and monitor reactions involving this compound. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the structure and purity of the compound, as well as for monitoring the progress of reactions involving this compound []. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule, aiding in the identification of reaction products and intermediates [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.